Comprehensive Pharmacokinetic and Bioavailability Profiling of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide
Comprehensive Pharmacokinetic and Bioavailability Profiling of 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide
Executive Summary & Structural ADME Rationale
The compound 2-(cyclohexylamino)-N'-(diphenylmethylene)acetohydrazide (hereafter referred to as CDMA ) is a complex synthetic molecule characterized by three distinct functional domains: a secondary cyclohexylamine, an acetohydrazide linker, and a bulky diphenylmethylene moiety. In drug development, predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a novel entity requires a deep mechanistic understanding of its structural liabilities.
As an Application Scientist, I approach CDMA not just as a chemical structure, but as a dynamic system interacting with biological matrices. The structural rationale for CDMA's pharmacokinetic (PK) behavior is governed by the following causal relationships:
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The Hydrazone Linker (-N=C-): This is the most critical liability for oral bioavailability. Hydrazone bonds are notoriously susceptible to acid-catalyzed hydrolysis in the gastric environment (pH 1.2–2.0), though they remain relatively stable at physiological pH (7.4)[1]. Furthermore, plasma enzymes can accelerate hydrazone degradation systemically[2].
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The Secondary Amine: The cyclohexylamino group influences the molecule's pKa and acts as a metabolic "soft spot" for Cytochrome P450 (CYP)-mediated N-dealkylation[3].
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The Diphenylmethylene Group: This moiety imparts high lipophilicity, which drives passive membrane permeability but simultaneously limits aqueous solubility and increases the likelihood of high plasma protein binding[4].
Physicochemical Properties & "Rule of 5" Compliance
To establish a baseline for oral bioavailability, CDMA must be evaluated against Lipinski's Rule of Five and Veber's Rules[5]. While physicochemical compliance theoretically predicts excellent passive gastrointestinal absorption[6], it does not account for chemical degradation in the gut[7].
Table 1: Predicted Physicochemical Properties of CDMA
| Parameter | Predicted Value | Rule of 5 / Veber Threshold | ADME Implication |
| Molecular Weight (MW) | ~335.45 g/mol | < 500 g/mol | Favorable for passive diffusion. |
| LogP (Lipophilicity) | ~3.8 | < 5.0 | High permeability, high volume of distribution (Vd). |
| H-Bond Donors (HBD) | 2 (Amine, Amide) | < 5 | Favorable for membrane crossing. |
| H-Bond Acceptors (HBA) | 3 (N, O, N) | < 10 | Low desolvation energy required. |
| Rotatable Bonds | 6 | ≤ 10 | Good conformational flexibility. |
| Topological Polar Surface Area (TPSA) | ~44 Ų | < 140 Ų | Excellent potential for intestinal and BBB permeability. |
Gastrointestinal Stability: The Hydrazone Liability
Causality & Logic: The primary mechanism of hydrazone bond cleavage in vivo is acid-catalyzed hydrolysis[8]. If dosed orally, CDMA will immediately encounter the acidic environment of the stomach. Cleavage of the hydrazone bond will yield benzophenone and 2-(cyclohexylamino)acetohydrazide, completely destroying the pharmacophore before it can reach the intestinal absorption window[1]. Therefore, an in vitro Simulated Gastric Fluid (SGF) assay is a mandatory, self-validating system to determine if an enteric-coated formulation is strictly required for in vivo efficacy.
Protocol: Self-Validating SGF/SIF Stability Assay
This protocol utilizes a mass-balance approach. By monitoring both the disappearance of the parent drug and the appearance of the degradation product, the system validates that loss of signal is due to hydrolysis, not non-specific binding or precipitation.
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Matrix Preparation: Prepare Simulated Gastric Fluid (SGF, pH 1.2, using 0.1 N HCl with 2 g/L NaCl) and Simulated Intestinal Fluid (SIF, pH 6.8, 50 mM phosphate buffer)[1].
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Compound Spiking: Prepare a 10 mM stock of CDMA in DMSO. Spike into pre-warmed (37°C) SGF and SIF to a final concentration of 10 µM. Ensure final DMSO concentration is < 1% v/v to prevent co-solvent precipitation artifacts.
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Incubation & Sampling: Incubate in a 37°C shaking water bath. Withdraw 50 µL aliquots at t=0,15,30,60, and 120 minutes.
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Quenching (Self-Validation Step): Quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The internal standard validates injection consistency and extraction recovery.
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LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 min at 4°C. Analyze the supernatant using MRM (Multiple Reaction Monitoring). Monitor the specific transitions for intact CDMA and its primary hydrolytic byproduct, benzophenone[8].
Hepatic Clearance and Microsomal Stability
Causality & Logic: Assuming CDMA survives the stomach (or is administered intravenously), it will undergo first-pass hepatic metabolism. Secondary amines are classic targets for CYP450-mediated N-dealkylation, while the highly lipophilic diphenyl rings are susceptible to aromatic hydroxylation[3][9]. High intrinsic clearance ( CLint ) in liver microsomes directly correlates with poor systemic bioavailability.
Protocol: Human Liver Microsome (HLM) Intrinsic Clearance Assay
To ensure trustworthiness, this protocol includes a minus-NADPH control. This differentiates true enzymatic CYP450 metabolism from chemical instability in the assay buffer[9].
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Reaction Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.
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Pre-incubation: Add CDMA to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
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Initiation & Controls: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Crucial Validation: Run a parallel control substituting NADPH with an equivalent volume of buffer.
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Time-Course Sampling: Withdraw 50 µL aliquots at t=0,5,15,30, and 45 minutes into 150 µL of cold quenching solvent (acetonitrile + internal standard).
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Data Processing: Calculate the half-life ( t1/2 ) from the log-linear decline of the CDMA peak area ratio. Calculate intrinsic clearance using the formula:
CLint=(0.693/t1/2)×(mL incubation/mg protein) [10].
In Vivo Pharmacokinetics: Projected Parameters
Bridging the in vitro ADME profiling to in vivo expectations requires analyzing both IV and PO dosing paradigms. Based on the structural liabilities (hydrazone hydrolysis[2] and secondary amine clearance[3]), the projected in vivo parameters for CDMA in a standard rodent model (e.g., Sprague-Dawley rat) are summarized below.
Table 2: Projected In Vivo Pharmacokinetic Parameters
| PK Parameter | Projected Profile | Mechanistic Rationale |
| Clearance (CL) | Moderate to High | Driven by rapid hepatic CYP450 metabolism of the secondary amine and diphenyl groups. |
| Volume of Distribution (Vd) | High (> 2.0 L/kg) | High lipophilicity (LogP ~3.8) drives extensive tissue distribution and partitioning[4]. |
| Half-life ( t1/2 ) | Short (< 2 hours) | A function of high clearance and potential plasma-mediated hydrazone degradation[2]. |
| Oral Bioavailability (%F) | Low (< 20%) | Severely restricted by gastric acid hydrolysis of the hydrazone bond prior to absorption[8]. |
Systems Visualization
Fig 1: ADME workflow and decision tree for CDMA development.
Fig 2: Primary degradation and metabolic pathways of CDMA.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Discovery of the First Efficacious Adenosine 2A Receptor Negative Allosteric Modulators for High Adenosine Cancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
